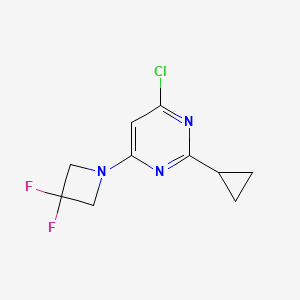

2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

Vue d'ensemble

Description

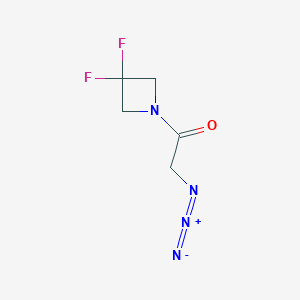

“2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine” is a heterocyclic organic compound . It is available for research use and is not intended for human or veterinary use.

Synthesis Analysis

While specific synthesis methods for “2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine” were not found, related compounds have been synthesized using palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . The nature of the heteroaromatic ring and the substituents of the alkyne moiety affect their stability .Applications De Recherche Scientifique

Synthesis and Crystal Structures of N-Substituted Pyrazolines

This study presents the synthesis of four pyrazole compounds through the condensation of chalcones with hydrazine hydrate in the presence of various aliphatic acids. The resulting structures were analyzed using X-ray single-crystal structure determination, revealing specific dihedral angles between the pyrazole rings and the substituted phenyl groups. This research contributes to the understanding of the structural aspects of pyrazole compounds and their potential applications in scientific research (Loh et al., 2013).

Reaction of Ethyl 4-[(E)-1-Chloro-3-Oxoprop-1-En-1-Yl]-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate with Hydrazines

This paper explores the reactivity of a specific ethyl compound with substituted hydrazines under various conditions, leading to the formation of regioisomeric 3- and 5-substituted pyrazoles. The research identifies conditions for selective formation of certain pyrazole compounds, contributing to the synthetic strategies in pyrazole chemistry (Mikhed’kina et al., 2009).

Synthesis of New Pyridazin-6-Ones, Pyridazin-6-Imines, 4-Pyridazinals, and Pyridines

This study describes the synthesis of various pyridazine and pyridine derivatives from a key intermediate, showcasing the versatility of pyrazole compounds in synthesizing a range of heterocyclic structures. The research highlights the synthetic utility of pyrazole derivatives in accessing diverse molecular scaffolds (Sayed et al., 2002).

Synthesis, Molecular Docking, and Anti-Diabetic Studies of Novel Benzimidazole-Pyrazoline Hybrid Molecules

This research involves the synthesis of benzimidazole-pyrazoline hybrids and their evaluation for anti-diabetic potential through α-glucosidase inhibition activity. The study not only contributes to the field of medicinal chemistry by introducing new potential therapeutic agents but also utilizes pyrazoline derivatives as key intermediates in the synthesis process (Ibraheem et al., 2020).

Synthesis, Characterization, Antibacterial, Antioxidant, DNA Binding and SAR Study of a Novel Pyrazine Moiety Bearing 2-Pyrazoline Derivatives

This paper reports the synthesis of novel 2-pyrazoline derivatives bearing a pyrazine moiety and their evaluation for antibacterial, antioxidant, and DNA binding activities. The research demonstrates the multifaceted applications of pyrazoline derivatives in developing compounds with potential biological activities (Kitawat & Singh, 2014).

Propriétés

IUPAC Name |

2-[4-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-2-5-16-8-9(6-12)11(15-16)10-7-13-3-4-14-10/h1,3-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTYZKSCHSZLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C(=N1)C2=NC=CN=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.